molecular formula C11H15NS B13085613 N-phenylthian-4-amine

N-phenylthian-4-amine

Cat. No.: B13085613
M. Wt: 193.31 g/mol
InChI Key: XHWRWXBUWHNXQL-UHFFFAOYSA-N
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Description

N-Phenylthian-4-amine is a sulfur-containing heterocyclic compound featuring a tetrahydrothiopyran (thian) ring with a phenyl group attached to the amine nitrogen at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

N-phenylthian-4-amine

InChI

InChI=1S/C11H15NS/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11/h1-5,11-12H,6-9H2

InChI Key

XHWRWXBUWHNXQL-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylthian-4-amine typically involves the nitration of a suitable precursor followed by reduction. One common method is the nitration of a phenylthian-4-amine precursor to introduce a nitro group, which is then reduced to an amine group using hydrogenation or other reducing agents . The reaction conditions often involve mild temperatures and pressures to ensure selective reduction of the nitro group without affecting other functional groups.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

N-phenylthian-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of nitro groups to amines is a common reaction.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Electrophiles like bromine (Br₂) or chloromethane (CH₃Cl) can be used under Lewis acid catalysis.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

N-phenylthian-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenylthian-4-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The choice of heterocyclic ring significantly impacts physicochemical and biological properties:

Compound Core Structure Heteroatom Molecular Formula Molecular Weight (g/mol) Key Features
N-Phenylthian-4-amine Tetrahydrothiopyran S C₁₁H₁₅NS 193.3 (theoretical) Sulfur enhances lipophilicity
N-((4-Fluorophenyl)methyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine Thieno-pyrimidine S, N C₁₉H₁₄FN₃S 347.4 Aromatic thieno-pyrimidine core
N-(4-Chlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine Pyrimidine N, S C₁₂H₁₃ClN₄S 296.8 Chlorophenyl and methylthio groups
Tetrahydro-2H-pyran-4-amine derivatives (e.g., Example 14 in ) Tetrahydropyran O C₂₅H₃₈N₂O₂ 399.2 Oxygenated ring improves solubility

Key Observations :

  • Sulfur vs. Oxygen: Thian (S) and pyran (O) rings differ in electronic effects.
  • Aromaticity: Thieno-pyrimidine and pyrimidine cores (e.g., ) exhibit planar aromatic systems, favoring π-π stacking interactions in drug-receptor binding, unlike the non-aromatic thian ring.

Substituent Effects

Substituents modulate electronic, steric, and pharmacokinetic properties:

Compound Substituent(s) Impact
This compound Phenyl Enhances steric bulk; may reduce metabolic degradation
N-((4-Fluorophenyl)methyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine 4-Fluorophenyl, phenyl Fluorine increases electronegativity, improving binding affinity
N-(4-Chlorophenyl)-pyrimidin-4-amine 4-Chlorophenyl, methylthio Chlorine enhances electrophilicity; methylthio improves metabolic stability
Example 14 () 4-Phenylpiperidinyl Bulky substituents may hinder enzymatic cleavage

Key Observations :

  • Steric Effects : Bulky groups like phenylpiperidinyl () or fluorophenyl () may reduce rotational freedom, affecting conformational stability.

Key Observations :

  • This compound synthesis likely involves ring-forming reactions (e.g., cyclization of mercaptoamines) or nucleophilic substitution on preformed thian rings.
  • Hydrogenation steps (as in ) may be required to reduce sulfur-containing precursors, posing challenges in catalyst selection due to sulfur poisoning.

Biological Activity

N-phenylthian-4-amine is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables.

Chemical Structure and Properties

This compound features a thian (thiophene) ring structure substituted with a phenyl group and an amine functional group. This unique structure contributes to its potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The phenyl group facilitates π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds, modulating the activity of biomolecules involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial and antifungal properties. For instance, it has shown effectiveness against several bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be fully established.
  • Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. In a study focusing on vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, derivatives of related compounds demonstrated significant cytotoxicity against cancer cell lines such as HepG2, HCT116, and MCF-7 .
  • Anti-parasitic Activity : this compound has also been explored for its anti-parasitic properties, particularly against kinetoplastid parasites like Trypanosoma species. Research indicates that modifications to related compounds can enhance selectivity and reduce toxicity to mammalian cells while maintaining efficacy against parasites .

Study 1: Anticancer Evaluation

A series of N-substituted derivatives were synthesized and tested for their inhibitory effects on VEGFR-2. Among these, one derivative exhibited an IC50 value of 0.14 ± 0.02 µM, indicating potent activity comparable to existing therapies like sorafenib .

CompoundIC50 (µM)Target Cell Line
7a0.14 ± 0.02HepG2
6fd0.85MCF-7

Study 2: Antimicrobial Activity

In a separate investigation into the antimicrobial properties of this compound, the compound was tested against various bacterial strains, showing promising results with potential MIC values indicating effective inhibition.

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